7-氯代色满-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

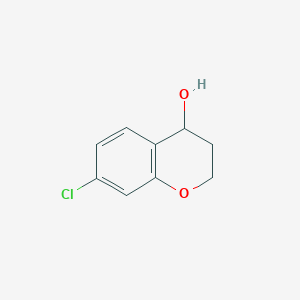

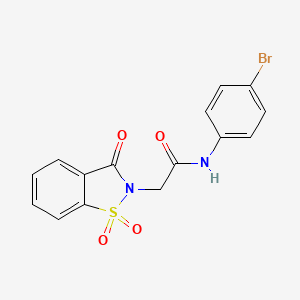

7-Chlorochroman-4-ol is a compound that is part of the chroman family, which is a privileged structure in heterocyclic chemistry and drug discovery. Chroman derivatives, such as 7-Chlorochroman-4-ol, are important intermediates and building blocks in organic synthesis and drug design due to their structural diversity and potential biological activities .

Synthesis Analysis

The synthesis of chroman derivatives can involve various methods. For instance, 6-chloro-4-(2-phenylethenyl)chroman-2-one was obtained from the oxidation of 6-chloro-4-(2-phenylethenyl)chroman-2-ol, which in turn was synthesized through a reaction involving (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde and styrylboronic acid, using diethylamine as a catalyst . Although this does not directly describe the synthesis of 7-Chlorochroman-4-ol, it provides insight into the types of reactions that might be used for synthesizing similar compounds.

Molecular Structure Analysis

The molecular structure of chroman derivatives can be quite complex. For example, the six-membered pyranone ring of the chromane system in 6-chloro-4-(2-phenylethenyl)chroman-2-one has a screw-boat conformation, and the dihedral angle between the planes of the chromane ring system and the styryl group is significant . This information, while not specific to 7-Chlorochroman-4-ol, gives an idea of the structural intricacies that can be expected in chroman compounds.

Chemical Reactions Analysis

Chroman derivatives can undergo various chemical reactions. Directed lithiation of chroman-4-ols, for example, occurs predominantly at C-5 under kinetic control, but at C-8 at higher temperatures, leading to different products upon dehydration and oxidation . This suggests that 7-Chlorochroman-4-ol could also be reactive at certain positions, allowing for functionalization and derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of chroman derivatives are influenced by their molecular structure. The presence of substituents such as chlorine can affect the compound's reactivity and physical properties. For instance, the introduction of various substituents at the 7-position of chlorins, which are related to the chroman structure, can cause shifts in the absorption spectra, indicating changes in electronic properties . While this does not directly provide the properties of 7-Chlorochroman-4-ol, it illustrates how substituents can alter the properties of chroman-related compounds.

科学研究应用

对映选择性合成

色满结构在各种化合物中的重要性促进了对其高对映选择性合成的研究。一项研究证明了使用副干酪乳杆菌 BD101 作为全细胞生物催化剂合成 (S)-6-氯代色满-4-醇具有出色的对映选择性。这种方法以其简单、经济高效和环境友好性而著称,标志着在药物合成和工业应用中生产手性前体的重大进展 (Şahin, 2020)。

材料科学应用

包括基于色满结构的铬材料在内的铬材料因其在外界刺激下响应性变色而被探索用于分子器件中。含有紫精的配位聚合物表现出热/光致变色行为,展示了在无墨和可擦打印介质以及二维码防伪材料中的应用能力。这项研究概述了铬化合物在开发先进分子器件中的更广泛应用 (Kan 等,2019)。

化学键活化和配位化学

对 7-氮杂吲哚衍生物及其配合物的研究揭示了它们在有机发光二极管 (OLED) 中蓝光发射的潜力,展示了与主族元素和过渡金属的丰富配位化学。这些化合物的光致发光性质和对 C-H 和 C-X 键的独特反应性突出了它们在材料科学和化学键活化中的适用性。这项工作强调了 7-氮杂吲哚基化合物在科学研究中超越其传统生物应用的多功能性 (Zhao & Wang, 2010)。

作用机制

Target of Action

It is known that chromanone derivatives, which include 7-chlorochroman-4-ol, exhibit a broad range of pharmacological activities . These activities suggest that these compounds likely interact with a variety of biological targets.

Mode of Action

The exact mode of action of 7-Chlorochroman-4-ol is currently unknown due to the lack of specific studies on this compound. Chromanone derivatives have been found to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects . These activities suggest that 7-Chlorochroman-4-ol may interact with its targets to modulate their function, leading to these observed effects.

Biochemical Pathways

Given the wide range of biological activities exhibited by chromanone derivatives, it is likely that multiple pathways are affected

Result of Action

Chromanone derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

属性

IUPAC Name |

7-chloro-3,4-dihydro-2H-chromen-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDYKWYKIBZVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

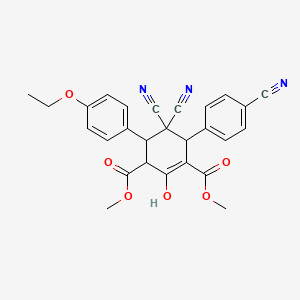

![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonamide](/img/structure/B2502717.png)

![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)

![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502724.png)

![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2502726.png)

![2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2502729.png)